molecular formula C18H23N3O4 B6713885 N-[2-(1-cyclopropylethyl)pyrazol-3-yl]-3-(2-hydroxyethoxy)-4-methoxybenzamide

N-[2-(1-cyclopropylethyl)pyrazol-3-yl]-3-(2-hydroxyethoxy)-4-methoxybenzamide

Cat. No.: B6713885
M. Wt: 345.4 g/mol
InChI Key: GTKSXXSNQWSAFO-UHFFFAOYSA-N
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Description

N-[2-(1-cyclopropylethyl)pyrazol-3-yl]-3-(2-hydroxyethoxy)-4-methoxybenzamide is a complex organic compound that features a pyrazole ring, a benzamide moiety, and various functional groups

Properties

IUPAC Name

N-[2-(1-cyclopropylethyl)pyrazol-3-yl]-3-(2-hydroxyethoxy)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c1-12(13-3-4-13)21-17(7-8-19-21)20-18(23)14-5-6-15(24-2)16(11-14)25-10-9-22/h5-8,11-13,22H,3-4,9-10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTKSXXSNQWSAFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)N2C(=CC=N2)NC(=O)C3=CC(=C(C=C3)OC)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-cyclopropylethyl)pyrazol-3-yl]-3-(2-hydroxyethoxy)-4-methoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common route includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones. The benzamide moiety can be introduced via amide bond formation using appropriate coupling reagents under mild conditions. The hydroxyethoxy and methoxy groups are usually introduced through etherification and methylation reactions, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-cyclopropylethyl)pyrazol-3-yl]-3-(2-hydroxyethoxy)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The benzamide moiety can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like thiols, amines, and halides can be used in substitution reactions, typically under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethoxy group would yield aldehydes or ketones, while reduction of the benzamide moiety would produce primary or secondary amines.

Scientific Research Applications

N-[2-(1-cyclopropylethyl)pyrazol-3-yl]-3-(2-hydroxyethoxy)-4-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(1-cyclopropylethyl)pyrazol-3-yl]-3-(2-hydroxyethoxy)-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(1H-pyrazol-5-yl)-hexahydroquinoline-3-carbonitrile: Similar pyrazole-based structure with different functional groups.

    2-(5-(4-chlorostyryl)-1H-pyrazol-3-yl)phenol: Another pyrazole derivative with distinct biological activities.

Uniqueness

N-[2-(1-cyclopropylethyl)pyrazol-3-yl]-3-(2-hydroxyethoxy)-4-methoxybenzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structural features make it a versatile compound for various applications in research and industry.

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